molecular formula C20H23N3O11 B601200 Entacapone-3-beta-D-Glucuronide CAS No. 15869-75-1

Entacapone-3-beta-D-Glucuronide

Cat. No. B601200
CAS RN: 15869-75-1
M. Wt: 481.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entacapone-3-beta-D-Glucuronide is a metabolite of Entacapone . Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) used in combination with other medications for the treatment of Parkinson’s disease .

Scientific Research Applications

Parkinson’s Disease Management

  • Entacapone, often used in combination with levodopa/carbidopa or levodopa/benserazide, has been shown to improve symptoms in Parkinson’s disease patients experiencing wearing-off symptoms. It was found to improve mean daily OFF-time and ON-time without significant differences between the types of decarboxylase inhibitor used. Adverse events were reported to be comparable between different treatment groups (Kuoppamäki, Leinonen, & Poewe, 2015).
  • A systematic review highlighted that catechol-O-methyltransferase (COMT) inhibitors like entacapone are commonly used in managing Parkinson’s disease complicated by motor fluctuations. Entacapone was noted to be effective in reducing motor complications and daily levodopa dosage. It was generally well-tolerated and did not report significant adverse events (Marsala, Gioulis, Ceravolo, & Tinazzi, 2012).

Metabolism and Pharmacodynamics

  • Studies on entacapone have elucidated its role as a catechol-O-methyltransferase inhibitor. It works by increasing the bioavailability of levodopa, leading to less fluctuation in levodopa plasma concentrations. This results in the prolongation of motor response to levodopa and a reduction in the mean daily dosage of levodopa required (Chong & Mersfelder, 2000).

Potential in Cocaine Addiction Treatment

  • Although not directly related to Entacapone-3-beta-D-Glucuronide, it’s noteworthy that entacapone has been explored for its potential benefits in treating cocaine addiction. This suggests a broader spectrum of pharmacological applications for entacapone, beyond its primary use in Parkinson’s disease management (Rodrigues-Silva & Vasconcelos, 2016).

Hepatotoxicity and Safety

  • A review of hepatotoxicity associated with COMT inhibitors like entacapone indicated that entacapone did not cause hepatotoxicity in preclinical testing and was not associated with acute liver failure or death in post-marketing surveillance studies, making it a safer choice compared to other drugs in its class (Watkins, 2000).

Mechanism of Action

Target of Action

Entacapone-3-beta-D-Glucuronide is a metabolite of Entacapone, which is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs in mammals, with the highest activities in the liver and kidney .

Mode of Action

The mechanism of action of Entacapone, and by extension, this compound, is believed to be through its ability to inhibit COMT in peripheral tissues . This inhibition alters the plasma pharmacokinetics of levodopa, a drug used in the treatment of Parkinson’s disease .

Biochemical Pathways

When Entacapone is administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), increased and more sustained plasma levodopa concentrations are reached compared to the administration of levodopa and a decarboxylase inhibitor alone . This suggests that this compound may play a role in the biochemical pathway involving the metabolism of levodopa.

Pharmacokinetics

Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is noted that no accumulation of plasma entacapone was detected after 8 daily doses . The glucuronide metabolites of entacapone, including this compound, are eliminated in urine as glucuronide conjugates . The glucuronides account for 95% of all urinary metabolites (70% as parent and 25% as cis isomer glucuronides) .

Result of Action

The inhibition of COMT by Entacapone results in more sustained levodopa serum levels compared to levodopa taken alone . This leads to improved clinical benefits of levodopa plus an aromatic L-amino acid decarboxylase inhibitor when given to patients with Parkinson’s disease and end-of-dose deterioration in the response to levodopa .

Action Environment

As only about 10% of the entacapone dose is excreted in urine as parent compound and conjugated glucuronide, biliary excretion is the major route of excretion of this drug . Consequently, this compound’s action, efficacy, and stability may be influenced by factors affecting biliary excretion, such as liver function and the presence of biliary obstruction .

Future Directions

The clinical pharmacology review of Entacapone, the parent compound of Entacapone-3-beta-D-Glucuronide, suggests that it improves the clinical benefits of levodopa plus an aromatic L-amino acid decarboxylase inhibitor when given to patients with Parkinson’s disease and end-of-dose deterioration in the response to levodopa . This suggests potential future directions for research into the benefits and applications of Entacapone and its metabolites, including this compound .

Biochemical Analysis

Biochemical Properties

Entacapone-3-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of entacapone. The compound interacts with several enzymes and proteins, including UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the glucuronidation process. This interaction results in the formation of the glucuronide conjugate, which is more water-soluble and can be readily excreted from the body. Additionally, this compound may interact with transport proteins involved in its cellular uptake and distribution .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence can affect the activity of COMT, leading to altered levels of catecholamines such as dopamine, norepinephrine, and epinephrine. These changes can impact cell function, particularly in dopaminergic neurons, which are crucial for motor control and are affected in Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with COMT and other biomolecules. By inhibiting COMT, entacapone increases the availability of levodopa, a precursor to dopamine, in the brain. This compound, as a metabolite, may also influence this process by modulating the activity of COMT and other enzymes involved in dopamine metabolism. This modulation can lead to changes in gene expression and enzyme activity, ultimately affecting neurotransmitter levels and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is known to be hygroscopic and light-sensitive, which can affect its stability during experiments. Long-term studies have shown that this compound can influence cellular function by altering enzyme activity and neurotransmitter levels, with potential implications for the treatment of Parkinson’s disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit COMT and increase dopamine levels, improving motor function in Parkinson’s disease models. At higher doses, this compound may cause adverse effects such as dyskinesias and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of entacapone. The compound is formed through the glucuronidation of entacapone by UGT enzymes. This process enhances the solubility and excretion of entacapone, facilitating its removal from the body. Additionally, this compound may interact with other enzymes and cofactors involved in dopamine metabolism, further influencing neurotransmitter levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins. These interactions facilitate the cellular uptake and distribution of the compound, ensuring its availability for metabolic processes. The transport and distribution of this compound can also affect its localization and accumulation within specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, where it interacts with enzymes and proteins involved in dopamine metabolism. Additionally, this compound may be transported to other subcellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Entacapone-3-beta-D-Glucuronide involves the glucuronidation of Entacapone, which is a catechol-O-methyltransferase inhibitor used in the treatment of Parkinson's disease. The glucuronidation reaction is carried out using glucuronic acid as the glucuronide donor in the presence of a suitable catalyst.", "Starting Materials": [ "Entacapone", "Glucuronic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Entacapone and Glucuronic acid in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it using suitable techniques such as chromatography or recrystallization.", "Step 4: Analyze the purity and identity of the product using spectroscopic and analytical techniques such as NMR, IR, and HPLC." ] }

CAS RN

15869-75-1

Molecular Formula

C20H23N3O11

Molecular Weight

481.42

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

synonyms

5-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-3-nitrophenyl b-D-glucopyranosiduronic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.